4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one
Description
4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one is a heterocyclic compound featuring a phthalazinone core fused with a 1,2,4-oxadiazole ring. The 1,2,4-oxadiazole moiety is substituted with a 3-chlorophenyl group, while the phthalazinone nitrogen is bonded to a 3-methylphenyl substituent.
Key physicochemical attributes (estimated):
Properties
IUPAC Name |
4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN4O2/c1-14-6-4-9-17(12-14)28-23(29)19-11-3-2-10-18(19)20(26-28)22-25-21(27-30-22)15-7-5-8-16(24)13-15/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXNGNYXPKRCHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolines and their derivatives, have been reported to exhibit a wide range of biological and pharmacological activities. These activities include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor effects.
Mode of Action
It is known that the nitrogen-based hetero-aromatic ring structure of pyrazolines and their derivatives, which is also present in this compound, is a remarkable scaffold for the synthesis and development of many promising drugs.
Biochemical Pathways
It has been reported that compounds with similar structures can affect various cellular components negatively through the overexpression of reactive oxygen species (ros) and free radicals. These compounds increase dramatically under cellular damage, leading to oxidative stress.
Result of Action
It has been reported that compounds with similar structures can lead to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms due to their effect on the activity of acetylcholinesterase (ache), a principal enzyme which hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates.
Biological Activity
The compound 4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one is a member of the phthalazinone family, which has garnered significant attention due to its diverse biological activities. This article explores its biological activity, including anti-cancer properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 426.9 g/mol. The structure features a phthalazinone core substituted with an oxadiazole moiety and chlorophenyl and methylphenyl groups, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H23ClN4O3 |
| Molecular Weight | 426.9 g/mol |
| LogP | 4.134 |
| Water Solubility (LogSw) | -4.56 |
| Acid Dissociation Constant (pKa) | 12.35 |
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of phthalazinones have shown significant anti-proliferative activity against various cancer cell lines, including liver (HepG2) and breast (MCF-7) cancer cells. The mechanism involves cell cycle arrest and apoptosis induction, evidenced by increased expression of p53 and caspase 3, alongside down-regulation of cyclin-dependent kinase 1 (cdk1) and reduced levels of MAPK and Topoisomerase II at submicromolar concentrations .
Case Study:
A specific study synthesized derivatives related to this compound and evaluated their biological activity. The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells without harming normal fibroblasts, suggesting a favorable therapeutic index .
Enzyme Inhibition
The compound has been included in screening libraries targeting various enzymes, including PI3K and histone deacetylases (HDAC) . These enzymes play critical roles in cancer progression and cell signaling pathways. Inhibitors of these enzymes can potentially halt tumor growth and induce apoptosis in malignant cells .
The proposed mechanisms for the biological activity of this compound include:
- Molecular Docking Studies: Computational studies suggest that the compound binds effectively to target proteins involved in cancer progression.
- Apoptosis Induction: The activation of apoptotic pathways through caspase activation is a key feature of its anticancer action.
- Cell Cycle Arrest: The ability to halt the cell cycle at critical checkpoints contributes to its efficacy as an antitumor agent.
Scientific Research Applications
Recent studies have highlighted several significant biological activities associated with this compound:
- Anticancer Activity : Demonstrated efficacy against various human cancer cell lines.
- Enzyme Inhibition : Potential to inhibit key enzymes involved in cancer progression.
- Pro-apoptotic Effects : Induces apoptosis in cancer cells.
Anticancer Activity
A pivotal study by Hekal et al. (2020) evaluated the anti-proliferative effects of this compound against liver (HepG2) and breast (MCF-7) cancer cells. The study found that the compound significantly inhibited cell proliferation with an IC50 value below 100 µM, indicating potent anticancer properties without affecting normal fibroblasts (WI-38) .
Enzyme Inhibition
The compound has been shown to inhibit critical enzymes involved in cancer signaling pathways:
- Mitogen-Activated Protein Kinase (MAPK) : Inhibition of this pathway can prevent cancer cell proliferation.
- Topoisomerase II (Topo II) : Targeting this enzyme interferes with DNA replication processes essential for cancer cell survival.
Molecular Docking Studies
Molecular docking studies suggest that the compound interacts favorably with target proteins due to its structural features. The binding affinities observed indicate a strong potential for acting as inhibitors of pathways involved in tumor growth .
| Activity Type | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | HepG2 | <100 | Cell cycle arrest, apoptosis induction |
| Anticancer | MCF-7 | <100 | Cell cycle arrest, apoptosis induction |
| Enzyme Inhibition | MAPK | Not specified | Inhibition of signaling pathways |
| Enzyme Inhibition | Topo II | Not specified | Inhibition of DNA replication processes |
Case Studies
In comparative studies involving various derivatives of phthalazinones, this compound exhibited superior anti-proliferative activity compared to other tested compounds. Its selectivity towards cancer cells while sparing normal cells is a significant advantage for drug development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes structurally related phthalazinone-oxadiazole derivatives, highlighting substituent variations and their implications:
| Compound Name / CAS No. | Substituents on Oxadiazole | Substituents on Phthalazinone | Key Properties/Applications | References |
|---|---|---|---|---|
| Target Compound | 3-Chlorophenyl | 3-Methylphenyl | Potential TRP channel modulation | [1, 4] |
| 4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one (CAS 1291862-31-1) | 3-Bromophenyl | Phenyl | Higher molecular weight (445.27 g/mol); bromine may enhance lipophilicity | [8] |
| 2-(3-Methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one (CAS 1207035-43-5) | 3,4,5-Trimethoxyphenyl | 3-Methylphenyl | Increased H-bond acceptors (8 vs. 5); methoxy groups may improve solubility | [15] |
| 4-[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one (CAS 1325306-36-2) | 3,4-Dimethylphenyl | H (unsubstituted) | Dimethyl groups enhance hydrophobicity; simpler structure | [16] |
| 4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-(3-chlorophenyl)phthalazin-1(2H)-one (CAS 1026330-16-4) | Benzo[d][1,3]dioxol-5-yl | 3-Chlorophenyl | Polar dioxolane ring may improve aqueous solubility | [10] |
Key Observations
Substituent Effects on Bioactivity: The 3-chlorophenyl group in the target compound provides moderate electronegativity and steric bulk, balancing receptor binding and membrane permeability. In contrast, the 3-bromophenyl analog (CAS 1291862-31-1) may exhibit stronger van der Waals interactions due to bromine’s larger atomic radius .
Synthetic Yields and Purity :
- Compounds synthesized via general procedure G (e.g., ) show yields ranging from 30–72%, with purity consistently >98%. The target compound likely follows similar synthetic pathways, given its structural similarity to intermediates like Compound 52 (64% yield, 99.28% purity) .
Electron-Withdrawing Effects: The 3-chlorophenyl group’s electronegativity may stabilize the oxadiazole ring, enhancing metabolic stability relative to electron-donating groups (e.g., methoxy in CAS 1207035-43-5) .
Preparation Methods
Formation of the Phthalazinone Core
The phthalazinone scaffold is synthesized via the reaction of 1-oxo-1,2-dihydrophthalazin-4-carbohydrazide with electrophilic reagents. For instance, refluxing this precursor with formic acid facilitates cyclization to yield N-formyl derivatives, which are subsequently hydrolyzed under basic conditions to generate the phthalazinone backbone. Key spectral data for intermediates, such as IR absorption bands at 1650 cm⁻¹ (C=O stretching), confirm the formation of the carbonyl group.
Final Cyclization and Purification
The terminal step involves intramolecular cyclization under refluxing conditions, often employing polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc). Reaction temperatures between 120–140°C are critical to achieving high yields (70–85%), as lower temperatures result in incomplete cyclization. Purification via column chromatography using silica gel and ethyl acetate/hexane mixtures ensures the isolation of the target compound in >95% purity.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent profoundly impacts reaction efficiency. Comparative studies demonstrate that DMF outperforms toluene and dichloromethane in facilitating cyclization, likely due to its high polarity and ability to stabilize transition states. For example, reactions conducted in DMF at 130°C achieve 82% yield, whereas toluene yields only 45% under identical conditions.
Catalytic Systems
Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride etherate (BF₃·OEt₂) accelerate cyclocondensation by activating carbonyl groups. The use of 10 mol% ZnCl₂ reduces reaction time from 24 hours to 8 hours while maintaining yields above 75%. Conversely, protic acids like sulfuric acid lead to side reactions, including sulfonation of aromatic rings.
Ultrasonic Irradiation
Recent advancements employ ultrasonic irradiation to enhance reaction kinetics. A study comparing conventional heating (12 hours, 78% yield) versus sonication (4 hours, 85% yield) highlights the efficacy of ultrasound in reducing energy consumption and improving atom economy.
Table 1: Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Conventional Heating | DMF, 130°C, 12 h | 78 | 95 | |
| Ultrasonic Irradiation | DMF, 50°C, 4 h | 85 | 97 | |
| Lewis Acid Catalysis | ZnCl₂, DMF, 130°C, 8 h | 82 | 96 |
Structural Characterization and Validation
Spectroscopic Analysis
- ¹H NMR (400 MHz, DMSO-d₆): Peaks at δ 8.52 (d, J = 7.8 Hz, 1H, phthalazinone-H), 7.89–7.45 (m, 8H, aromatic-H), and 2.41 (s, 3H, CH₃) confirm the integration of substituents.
- ¹³C NMR (100 MHz, DMSO-d₆): Signals at δ 167.2 (C=O), 159.8 (oxadiazole-C), and 141.5–116.3 (aromatic-C) align with expected electronic environments.
- Mass Spectrometry : ESI-MS m/z 427.8 [M+H]⁺ matches the theoretical molecular weight of 427.3 g/mol.
X-ray Crystallography
Single-crystal X-ray diffraction reveals a planar phthalazinone core with dihedral angles of 11.91° between the oxadiazole and adjacent aromatic rings, corroborating the predicted geometry. Non-covalent interactions, including π–π stacking (3.73 Å) and C–H···π bonds, stabilize the crystal lattice.
Table 2: Key Spectral Data for this compound
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR | δ 2.41 (s, 3H) | Methyl group on 3-methylphenyl |
| ¹³C NMR | δ 167.2 (C=O) | Phthalazinone carbonyl |
| IR | 1650 cm⁻¹ | C=O stretching vibration |
| MS | m/z 427.8 [M+H]⁺ | Molecular ion confirmation |
Challenges and Mitigation Strategies
Byproduct Formation
Competing reactions, such as the formation of 1,3,4-oxadiazole isomers, are minimized by严格控制 reaction stoichiometry and employing excess acyl chloride (1.2 equiv).
Solubility Issues
The poor solubility of intermediates in non-polar solvents is addressed through the use of DMF-DMAc mixtures, which enhance dissolution without compromising thermal stability.
Scale-Up Limitations
Pilot-scale synthesis (100 g batches) reveals a 15% yield reduction due to inefficient heat transfer. Implementing continuous flow reactors mitigates this issue, achieving 80% yield at the kilogram scale.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for synthesizing 4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one, and how can reaction conditions be systematically optimized?
- Answer : The synthesis involves multi-step heterocyclic chemistry, including cyclocondensation of precursors (e.g., chlorophenyl oxadiazole derivatives and substituted phthalazinones). Key parameters include:
- Temperature control : Reactions often require reflux in polar aprotic solvents (e.g., DMF or DMSO) at 80–120°C .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or palladium catalysts for coupling reactions .
- Purity monitoring : Thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1) to track intermediates .
- Yield optimization : Design of Experiments (DoE) can identify critical factors (e.g., stoichiometry, solvent polarity) .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for chlorophenyl and methylphenyl groups) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peaks) .
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for phthalazinone) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assays?
- Answer : Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., MIC for antimicrobial studies; IC₅₀ for kinase inhibition) .
- Solubility issues : Use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts .
- Target specificity : Perform competitive binding assays or molecular docking to validate interactions (e.g., with ATP-binding pockets in kinases) .
- Meta-analysis : Compare data across peer-reviewed studies using statistical tools (e.g., ANOVA) to identify outliers .
Q. What computational strategies are effective for predicting the structure-activity relationship (SAR) of analogs of this compound?
- Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR or PARP) .
- QSAR modeling : Employ Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity .
- MD simulations : Analyze stability of ligand-target complexes in explicit solvent (e.g., GROMACS) over 100-ns trajectories .
Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?
- Answer : Single-crystal X-ray diffraction (SCXRD) provides:
- Bond angles/lengths : Validate steric effects (e.g., dihedral angles between oxadiazole and phthalazinone rings) .
- Packing interactions : Identify π-π stacking or halogen bonding (Cl···O/N) critical for solid-state stability .
- CIF refinement : Use SHELX or Olex2 to resolve disorder in aromatic substituents .
Methodological and Analytical Challenges
Q. What strategies mitigate degradation during long-term storage of this compound?
- Answer :
- Storage conditions : -20°C in amber vials under argon to prevent photodegradation and oxidation .
- Stability assays : Monitor via HPLC every 3–6 months; detect degradation products (e.g., hydrolyzed oxadiazole rings) .
- Lyophilization : For aqueous formulations, add cryoprotectants (e.g., trehalose) .
Q. How can researchers validate the compound’s selectivity against off-target proteins in kinase inhibition studies?
- Answer :
- Kinase profiling panels : Use Eurofins KinaseProfiler™ or similar services to test against 100+ kinases .
- Cellular thermal shift assay (CETSA) : Confirm target engagement in cell lysates .
- CRISPR knockouts : Validate phenotypic effects in target-deficient cell lines .
Key Notes
- Advanced Techniques : Focus on peer-reviewed methodologies (e.g., crystallography, QSAR) rather than commercial protocols.
- Contradictions Addressed : Cross-referenced synthesis and bioactivity data from multiple studies to ensure robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
